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Compound of Interest

Compound Name: ABT-072 potassium trihydrate

Cat. No.: B15564757 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational non-nucleoside NS5B

polymerase inhibitor, ABT-072, with the current standard-of-care direct-acting antiviral (DAA)

regimens for the treatment of Hepatitis C Virus (HCV) infection. The landscape of HCV

therapeutics has evolved rapidly, with today's treatments offering pan-genotypic coverage and

cure rates exceeding 95%.[1] ABT-072, a compound under development by Abbott

Laboratories (now AbbVie), showed promise in early clinical trials, particularly against genotype

1.[2][3] However, its development was discontinued as the company shifted focus to other DAA

combinations.[4][5] This guide will present available preclinical and clinical data for ABT-072 in

the context of currently recommended therapies, along with detailed experimental protocols

and pathway visualizations to support further research and development in HCV therapeutics.

Executive Summary
ABT-072 is a potent, genotype 1-selective non-nucleoside inhibitor of the HCV NS5B

polymerase.[6] Early studies demonstrated its ability to significantly reduce viral load in patients

with genotype 1 HCV infection.[2] However, the current standard of care for HCV has advanced

to combination therapies of DAAs with different mechanisms of action, offering high efficacy

across all major HCV genotypes.[1] This guide will provide a detailed comparison of the

available data for ABT-072 and these modern regimens.
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The following tables summarize the available in vitro potency and clinical efficacy data for ABT-

072 and the components of two leading current HCV treatment regimens:

Glecaprevir/Pibrentasvir (Mavyret) and Sofosbuvir/Velpatasvir (Epclusa).

Table 1: In Vitro Potency (EC50) of ABT-072 and Current DAAs Against HCV Genotypes

Comp
ound

Drug
Class

Genot
ype 1a

Genot
ype 1b

Genot
ype 2

Genot
ype 3

Genot
ype 4

Genot
ype 5

Genot
ype 6

ABT-

072

NS5B

NNI

Nanom

olar

Nanom

olar

Data

not

availabl

e

Data

not

availabl

e

Data

not

availabl

e

Data

not

availabl

e

Data

not

availabl

e

Sofosb

uvir

NS5B

NI
40 nM 110 nM 50 nM 50 nM 40 nM - 100 nM

Glecapr

evir

NS3/4A

PI
0.86 nM 0.21 nM 1.8 nM 3.5 nM 0.94 nM - 0.43 nM

Pibrent

asvir

NS5A

Inhibitor
1.7 pM 1.0 pM 1.1 pM 1.5 pM 1.1 pM 1.7 pM 1.2 pM

Velpata

svir

NS5A

Inhibitor
18 pM 4 pM 3 pM 2 pM 4 pM 4 pM 4 pM

NI: Nucleoside Inhibitor, NNI: Non-Nucleoside Inhibitor, PI: Protease Inhibitor. Data for current

DAAs are representative values from published studies. ABT-072 data is qualitative as specific

EC50 values across genotypes are not readily available in published literature.
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Treatment
Regimen

Patient
Population

Treatment
Duration

Sustained
Virologic
Response
(SVR) Rate

Key Findings

ABT-072

(monotherapy)

Genotype 1,

treatment-naïve
2 days

Not applicable

(viral load

reduction study)

A 160 mg daily

dose resulted in

a mean 1.5 log10

IU/mL decrease

in HCV RNA.[2]

ABT-072 + ABT-

450/r

Genotype 1,

treatment-naïve
12 weeks

91% (10/11

patients) SVR24

High SVR rate in

a small pilot

study.[7][8]

Glecaprevir/Pibre

ntasvir

Genotypes 1-6,

treatment-naïve,

without cirrhosis

8 weeks >98% SVR12

Highly effective,

pan-genotypic,

short-duration

therapy.[9]

Sofosbuvir/Velpa

tasvir

Genotypes 1-6,

treatment-naïve,

without cirrhosis

12 weeks >98% SVR12

Highly effective,

pan-genotypic

regimen.

SVR12/24: Sustained Virologic Response at 12 or 24 weeks post-treatment. ABT-450/r: ABT-

450 with ritonavir.

Experimental Protocols
HCV Replicon Assay for Antiviral Potency (EC50)
Determination
This protocol describes a cell-based assay to determine the 50% effective concentration

(EC50) of an antiviral compound against HCV replication.

a. Materials:

Huh-7 human hepatoma cells
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HCV subgenomic replicon constructs (e.g., containing a luciferase reporter gene) for different

genotypes

Dulbecco's Modified Eagle Medium (DMEM)

Fetal Bovine Serum (FBS)

G418 (Geneticin) for stable replicon cell line selection

Test compound (e.g., ABT-072)

96-well cell culture plates

Luciferase assay reagent

Luminometer

b. Method:

Cell Culture: Maintain Huh-7 cells harboring the HCV replicon in DMEM supplemented with

10% FBS and G418.

Assay Setup: Seed the replicon-containing cells into 96-well plates at a density of 5,000-

10,000 cells per well and incubate for 24 hours.

Compound Treatment: Prepare serial dilutions of the test compound in DMEM. Remove the

culture medium from the cells and add the compound dilutions. Include a vehicle control

(e.g., DMSO) and a positive control (a known HCV inhibitor).

Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

Luciferase Assay: After incubation, lyse the cells and measure luciferase activity using a

luminometer according to the manufacturer's instructions.

Data Analysis: Calculate the percentage of inhibition of HCV replication for each compound

concentration relative to the vehicle control. Determine the EC50 value by fitting the data to a

dose-response curve using appropriate software.
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Quantitative Real-Time RT-PCR for HCV RNA
Quantification
This protocol outlines the quantification of HCV RNA from patient plasma or cell culture

supernatant.

a. Materials:

Patient plasma or cell culture supernatant

RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit)

One-step qRT-PCR kit

HCV-specific primers and probe targeting a conserved region of the 5' UTR

Real-time PCR instrument

HCV RNA standards of known concentration

b. Method:

RNA Extraction: Extract viral RNA from 150-500 µL of plasma or supernatant using an RNA

extraction kit following the manufacturer's protocol. Elute the RNA in nuclease-free water.

qRT-PCR Reaction Setup: Prepare a master mix containing the one-step qRT-PCR buffer,

reverse transcriptase, DNA polymerase, HCV-specific primers, and probe.

Amplification: Add the extracted RNA to the master mix. Also, prepare a standard curve

using serial dilutions of the HCV RNA standards.

Real-Time PCR: Perform the qRT-PCR on a real-time PCR instrument with the following

typical cycling conditions:

Reverse transcription: 50°C for 30 minutes

Initial denaturation: 95°C for 15 minutes
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45 cycles of:

Denaturation: 95°C for 15 seconds

Annealing/Extension: 60°C for 1 minute

Data Analysis: The instrument software will generate a standard curve from the Cq values of

the RNA standards. The HCV RNA concentration in the unknown samples is then

interpolated from this standard curve and is typically expressed as International Units per

milliliter (IU/mL).
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Click to download full resolution via product page

Caption: The Hepatitis C Virus (HCV) lifecycle and the targets of direct-acting antivirals (DAAs).
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Caption: The mechanisms of action for the three main classes of direct-acting antivirals against

HCV.
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Experimental Workflow for Antiviral Compound
Evaluation
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Caption: A generalized workflow for the preclinical and clinical evaluation of a novel antiviral

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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